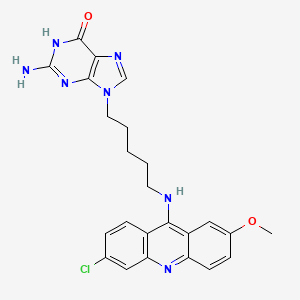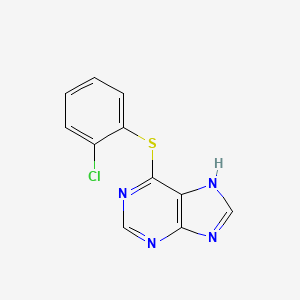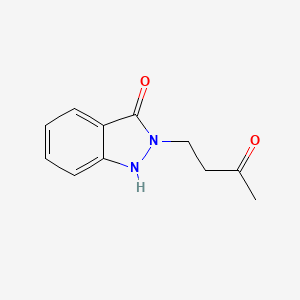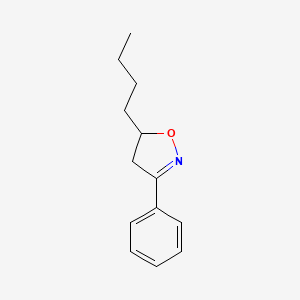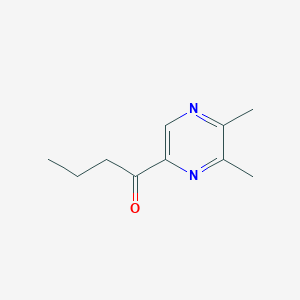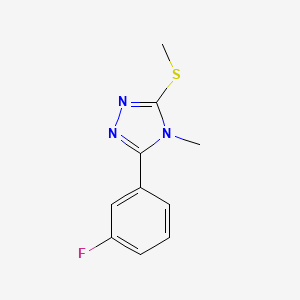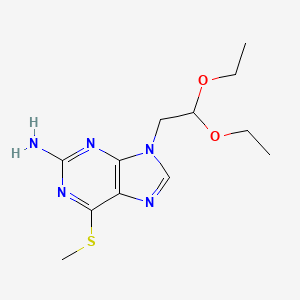
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine is a synthetic organic compound belonging to the purine class of molecules. This compound is characterized by the presence of a diethoxyethyl group at the 9-position, a methylsulfanyl group at the 6-position, and an amine group at the 2-position of the purine ring. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine typically involves multi-step organic reactions One common approach is the alkylation of a purine derivative with a diethoxyethyl halide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the diethoxyethyl group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiol reagents, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced diethoxyethyl derivatives.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target molecules. The pathways involved in its mechanism of action can include inhibition of enzyme activity, alteration of signal transduction pathways, and interference with nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2,2-Diethoxyethyl)-6-(methylsulfanyl)-9H-purin-2-amine: Unique due to the presence of both diethoxyethyl and methylsulfanyl groups.
6-Mercaptopurine: Lacks the diethoxyethyl group but has a similar purine structure with a thiol group.
Azathioprine: A prodrug of 6-mercaptopurine, used as an immunosuppressive agent.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the diethoxyethyl and methylsulfanyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
28814-40-6 |
|---|---|
Molekularformel |
C12H19N5O2S |
Molekulargewicht |
297.38 g/mol |
IUPAC-Name |
9-(2,2-diethoxyethyl)-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C12H19N5O2S/c1-4-18-8(19-5-2)6-17-7-14-9-10(17)15-12(13)16-11(9)20-3/h7-8H,4-6H2,1-3H3,(H2,13,15,16) |
InChI-Schlüssel |
MZDOFCQTYWQCFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN1C=NC2=C1N=C(N=C2SC)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)







